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Compound of Interest

Compound Name: Pandamarilactonine A

Cat. No.: B1156784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

characterization of Pandamarilactonine A, a pyrrolidine alkaloid isolated from Pandanus

amaryllifolius. The protocols detailed below are compiled from published literature and are

intended to guide researchers in the structural elucidation, quantification, and biological

evaluation of this compound.

Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation of Pandamarilactonine
A. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is

essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Pandamarilactonine A. Key experiments include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

NMR.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of purified Pandamarilactonine A in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.
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Instrument: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal

resolution.

1D NMR Acquisition:

¹H NMR: Acquire the proton spectrum to observe the chemical shifts, multiplicities, and

coupling constants of the protons.

¹³C NMR: Acquire the carbon spectrum to identify the number and types of carbon atoms.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H)

couplings within the molecule, helping to establish spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3

bond) correlations between protons and carbons, which is crucial for connecting different

structural fragments.

Data Presentation: NMR Chemical Shifts

While a complete, officially published table of chemical shifts for Pandamarilactonine A is not

readily available in a single source, the following table represents a compilation of expected

chemical shifts based on the analysis of related Pandanus alkaloids.[1][2][3]
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Position
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Key HMBC
Correlations

2' ~3.2 - 3.4 (m) ~60 - 62 C-4, C-5', C-3'

3' ~1.8 - 2.1 (m) ~25 - 28 C-2', C-4', C-5'

4' ~1.9 - 2.2 (m) ~24 - 27 C-3', C-5'

5' ~2.9 - 3.1 (m) ~53 - 55 C-2', C-4'

2 - ~174 -

3 - ~130 -

4 ~7.1 (q) ~148 C-2, C-5, C-6

5 ~4.7 - 4.9 (m) ~83 - 85 C-2', C-3, C-4, C-6

6 ~1.9 (d) ~10 - 12 C-3, C-4, C-5

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of

Pandamarilactonine A. High-resolution mass spectrometry (HRMS) provides the exact mass,

which is used to deduce the molecular formula. Fragmentation patterns observed in tandem

mass spectrometry (MS/MS) experiments offer valuable structural information.

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation: Prepare a dilute solution of Pandamarilactonine A in a suitable solvent

(e.g., methanol or acetonitrile).

Ionization Method: Fast Atom Bombardment (FAB) has been historically used for the

analysis of Pandamarilactonine A.[2] Electrospray ionization (ESI) is a modern alternative

that is also suitable.
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Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended

for accurate mass measurements.

Data Acquisition:

Full Scan MS: Acquire a full scan spectrum to determine the molecular ion peak ([M+H]⁺).

MS/MS: Select the molecular ion as the precursor and acquire the product ion spectrum to

observe fragmentation patterns.

Data Presentation: Mass Spectrometry Data

Parameter Value Reference

Molecular Formula C₁₈H₂₃NO₄ [3]

Molecular Weight 317.38 g/mol Calculated

HRMS ([M+H]⁺) m/z 318.1705

FAB-MS Fragmentation of Pyrrolidine Alkaloids:

The fragmentation of pyrrolidine alkaloids under FAB-MS typically involves cleavages in the

pyrrolidine ring and the ester side chains. Common fragmentation pathways for pyrrolizidine

alkaloids, a related class, include the loss of the necic acid moiety and characteristic ions at

m/z 94, 120, and 138, which correspond to fragments of the necine base. While a detailed

fragmentation study of Pandamarilactonine A is not available, similar fragmentation behavior

is expected.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation,

identification, and quantification of Pandamarilactonine A in complex mixtures, such as plant

extracts.

High-Performance Liquid Chromatography (HPLC)
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A validated HPLC method is crucial for quality control and quantitative analysis. The following is

a general protocol for the analysis of Pandanus alkaloids that can be optimized for

Pandamarilactonine A.

Experimental Protocol: HPLC Analysis

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a

Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

Chromatographic Conditions (General Method):

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical

gradient could be: 10-90% A over 30 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Detection: DAD at 220 nm and 260 nm. For MS detection, use ESI in positive ion mode.

Injection Volume: 10 µL.

Method Validation (for quantitative analysis):

Linearity: Prepare a series of standard solutions of Pandamarilactonine A at different

concentrations to construct a calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest

concentration of the analyte that can be reliably detected and quantified.

Precision: Assess the repeatability of the method by analyzing multiple injections of the

same sample (intra-day precision) and on different days (inter-day precision).

Accuracy: Determine the recovery of the analyte by spiking a known amount of standard

into a sample matrix.
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Data Presentation: HPLC Validation Parameters (Hypothetical)

The following table presents hypothetical validation data for a quantitative HPLC method for

Pandamarilactonine A, based on typical values for similar analytical methods.

Parameter Result

Linearity (r²) > 0.999

LOD 0.1 µg/mL

LOQ 0.3 µg/mL

Intra-day Precision (RSD) < 2%

Inter-day Precision (RSD) < 3%

Accuracy (Recovery) 98 - 102%

X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information,

including absolute stereochemistry. While no crystal structure for Pandamarilactonine A has

been reported, the structure of the related alkaloid, pandamarine, has been determined by this

method.

Note on X-ray Crystallography of Pandamarilactonine A:

To date, attempts to crystallize Pandamarilactonine A for X-ray diffraction analysis have been

unsuccessful. The compound is often isolated as an amorphous solid. Therefore, structural

confirmation has primarily relied on NMR spectroscopy and total synthesis.

Biological Activity: Antimicrobial Properties
Pandamarilactonine A has demonstrated moderate antimicrobial activity against several

bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal

Concentration (MBC) Assay
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Bacterial Strains:Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.

Method: Broth microdilution method.

Procedure:

Prepare a series of twofold dilutions of Pandamarilactonine A in a 96-well microtiter plate

containing a suitable broth medium.

Inoculate each well with a standardized bacterial suspension.

Incubate the plates at 37 °C for 24 hours.

The MIC is determined as the lowest concentration of the compound that completely

inhibits visible bacterial growth.

To determine the MBC, an aliquot from the wells showing no growth is subcultured onto

agar plates. The MBC is the lowest concentration that results in no bacterial growth on the

agar plates after incubation.

Data Presentation: Antimicrobial Activity of Pandamarilactonine A

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference

Pseudomonas

aeruginosa
15.6 31.25

Escherichia coli Moderately active Not reported

Staphylococcus

aureus
Moderately active Not reported
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Workflow for Pandamarilactonine A characterization.

Proposed Antimicrobial Signaling Pathway
The exact mechanism of antimicrobial action for Pandamarilactonine A is not yet fully

elucidated. However, based on the known mechanisms of other alkaloids, a plausible

hypothesis is the inhibition of essential bacterial enzymes or disruption of the cell

wall/membrane. The following diagram illustrates a hypothetical signaling pathway where

Pandamarilactonine A inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.
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Hypothetical inhibition of bacterial DNA gyrase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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